molecular formula C17H20N2O4S B4345176 ETHYL 6-AMINO-5-CYANO-4-[2-(ETHYLSULFANYL)-5-METHYL-3-FURYL]-2-METHYL-4H-PYRAN-3-CARBOXYLATE

ETHYL 6-AMINO-5-CYANO-4-[2-(ETHYLSULFANYL)-5-METHYL-3-FURYL]-2-METHYL-4H-PYRAN-3-CARBOXYLATE

Cat. No.: B4345176
M. Wt: 348.4 g/mol
InChI Key: NNWCRQLJRBBTNN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-[2-(ethylthio)-5-methyl-3-furyl]-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a cyano group, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-AMINO-5-CYANO-4-[2-(ETHYLSULFANYL)-5-METHYL-3-FURYL]-2-METHYL-4H-PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with an appropriate aldehyde in the presence of a base, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-[2-(ethylthio)-5-methyl-3-furyl]-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-[2-(ethylthio)-5-methyl-3-furyl]-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5-cyano-4-[2-(ethylthio)-5-methyl-3-furyl]-2-methyl-4H-pyran-3-carboxylate is unique due to its combination of functional groups and the presence of both a furan ring and a pyran ring. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(2-ethylsulfanyl-5-methylfuran-3-yl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-5-21-16(20)13-10(4)23-15(19)12(8-18)14(13)11-7-9(3)22-17(11)24-6-2/h7,14H,5-6,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWCRQLJRBBTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(OC(=C2)C)SCC)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-AMINO-5-CYANO-4-[2-(ETHYLSULFANYL)-5-METHYL-3-FURYL]-2-METHYL-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 2
ETHYL 6-AMINO-5-CYANO-4-[2-(ETHYLSULFANYL)-5-METHYL-3-FURYL]-2-METHYL-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 3
ETHYL 6-AMINO-5-CYANO-4-[2-(ETHYLSULFANYL)-5-METHYL-3-FURYL]-2-METHYL-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 4
ETHYL 6-AMINO-5-CYANO-4-[2-(ETHYLSULFANYL)-5-METHYL-3-FURYL]-2-METHYL-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-AMINO-5-CYANO-4-[2-(ETHYLSULFANYL)-5-METHYL-3-FURYL]-2-METHYL-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ETHYL 6-AMINO-5-CYANO-4-[2-(ETHYLSULFANYL)-5-METHYL-3-FURYL]-2-METHYL-4H-PYRAN-3-CARBOXYLATE

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